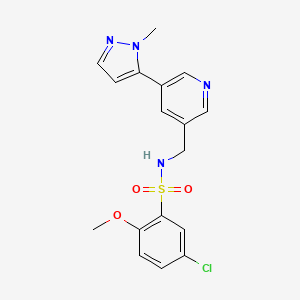

5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

CAS No.: 2034336-94-0

Cat. No.: VC7503866

Molecular Formula: C17H17ClN4O3S

Molecular Weight: 392.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034336-94-0 |

|---|---|

| Molecular Formula | C17H17ClN4O3S |

| Molecular Weight | 392.86 |

| IUPAC Name | 5-chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C17H17ClN4O3S/c1-22-15(5-6-20-22)13-7-12(9-19-11-13)10-21-26(23,24)17-8-14(18)3-4-16(17)25-2/h3-9,11,21H,10H2,1-2H3 |

| Standard InChI Key | XNHZRYKKESCJHC-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with chlorine and methoxy groups at the 5- and 2-positions, respectively. A pyridinylmethyl group attached to the sulfonamide nitrogen is further functionalized with a 1-methyl-1H-pyrazol-5-yl moiety at the 5-position of the pyridine ring . The IUPAC name, 5-chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide, reflects this arrangement.

Key Properties

-

Molecular Weight: 392.86 g/mol

-

Solubility: Limited data available; solubility likely depends on pH and solvent polarity.

-

Spectral Data: The InChIKey (XNHZRYKKESCJHC-UHFFFAOYSA-N) and SMILES (COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C) provide identifiers for structural verification .

Synthesis and Production

Synthetic Pathways

The compound is synthesized through multi-step organic reactions, as outlined in patent US3965173A . A generalized approach involves:

-

Methylation: 5-Chlorosalicylic acid is methylated to form methyl 5-chloro-2-methoxybenzoate.

-

Aminolysis: Reaction with phenethylamine yields N-phenethyl-5-chloro-2-methoxybenzamide.

-

Chlorosulfonation: Introduction of a sulfonyl chloride group.

-

Final Aminolysis: Substitution with 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethylamine .

Table 1: Key Synthetic Steps and Conditions

Optimization Challenges

Patent US3965173A emphasizes the importance of anhydrous conditions during methylation to avoid side reactions . Yield optimization remains critical, with purification often requiring column chromatography or recrystallization.

Biological Activities and Mechanistic Insights

Pharmacological Applications

-

Anticancer Agents: Pyrazole and pyridine motifs are prevalent in kinase inhibitors (e.g., c-Met, ALK).

-

Antibacterial Development: Resistance to traditional sulfonamides necessitates novel derivatives .

Table 2: Comparative Bioactivity of Sulfonamide Derivatives

Research Advancements and Challenges

Recent Studies

A 2023 study highlighted the role of N-substituted benzenesulfonamides in targeting hypoxic tumors . Although this compound remains underexplored, its structural similarity to glyburide precursors (e.g., p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide) suggests potential in diabetes research .

Limitations and Gaps

-

Solubility Issues: Hydrophobicity may limit bioavailability.

-

Selectivity: Off-target effects on human carbonic anhydrases require evaluation .

Future Directions

Structural Modifications

-

Hydrophilic Prodrugs: Phosphate or glycosylate derivatives to enhance solubility.

-

Hybrid Molecules: Conjugation with chemotherapeutic agents (e.g., platinum complexes).

Clinical Translation

-

In Vivo Toxicity Studies: Assess pharmacokinetics and organ-specific toxicity.

-

Target Validation: CRISPR screening to identify novel targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume